2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound with significant relevance in both organic chemistry and medicinal chemistry. This compound is classified as an acetamide derivative, which typically exhibits various biological activities, including potential anti-cancer properties. The compound's structure incorporates a bromo and chloro substituent, which may enhance its reactivity and biological activity.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is cataloged under the Chemical Abstracts Service number 1328345. Its synthesis has been discussed in scientific literature focusing on the development of novel pharmaceutical agents.
The compound falls under the category of organic compounds known as phenoxyacetamides. These compounds are characterized by the presence of a phenoxy group attached to an acetamide moiety, which is often linked to various biological activities.
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple synthetic steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular structure of 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide can be represented as follows:
X-ray crystallography or NMR spectroscopy could be employed to elucidate the precise three-dimensional arrangement of atoms in this compound, confirming its structural integrity and purity.
The compound can participate in various chemical reactions typical for acetamides and phenoxy compounds:
Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide or dichloromethane), temperature, and catalysts (if necessary) are crucial for optimizing yields and minimizing by-products during these reactions.
In biological contexts, compounds like 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide may exert their effects through interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Mechanistic studies often involve molecular docking simulations or biochemical assays to elucidate how this compound interacts at the molecular level with its target proteins or pathways.
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming the identity and purity of the synthesized compound.
2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide has potential applications in:
Halogenated phenoxyacetamides represent a specialized class of bioactive molecules characterized by their aryl ether and amide linkages, with halogen atoms (Br, Cl) strategically positioned to modulate electronic properties and target interactions. These compounds evolved from early phenoxy herbicide scaffolds, gaining prominence in medicinal chemistry due to their conformational flexibility and capacity for hydrogen bonding. The specific incorporation of ortho-methyl groups adjacent to halogens—as seen in 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (CAS 434303-68-1)—emerged as a design strategy to enhance steric shielding of the acetamide linkage and improve metabolic stability [1] [4]. This molecular architecture balances lipophilicity and polarity, facilitating membrane penetration while maintaining solubility. The compound’s synthesis typically involves nucleophilic displacement or condensation reactions, with key intermediates like 2-bromo-N-(3-chloro-4-methylphenyl)acetamide (MW: 262.53 g/mol) serving as alkylating agents for phenoxy moieties [2] [9].
The strategic placement of bromine and chlorine atoms across both aryl rings in this scaffold creates a distinct electronic profile that drives target affinity. Bromine, with its polarizability and extended electron cloud, fosters hydrophobic interactions and halogen bonding with biomolecular targets. Chlorine, being smaller and more electronegative, influences the compound’s dipole moment and resonance effects. Computational analyses (e.g., density: 1.465 g/cm³; refractive index: 1.626) reveal how these halogens, combined with ortho-methyl groups, enforce torsional angles that preorganize the molecule for binding [4] [6]. Key physicochemical properties are summarized below:
Table 1: Physicochemical Profile of 2-(4-Bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₆H₁₅BrClNO₂ | Confirmed via elemental analysis |
Molecular Weight | 368.65 g/mol | [1] [4] |
Calculated Boiling Point | 517.89°C | At 760 mmHg [4] |
Canonical SMILES | CC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(Br)C=C2C | [3] [6] |
InChI Key | BQYAEMDDLAACKE-UHFFFAOYSA-N | [4] |
The acetamide linker (–NH–C(=O)–CH₂–O–) adopts a planar conformation, enabling hydrogen-bond donation/acceptance, while the di-ortho-substituted aryl rings induce steric constraints that limit rotational freedom—a feature critical for selective target engagement [3] [8].
Current research on di-ortho-substituted phenoxyacetamides like the title compound remains exploratory. Published studies emphasize their potential in oncology and antimicrobial applications, leveraging the pharmacophore’s ability to disrupt protein-protein interactions or enzyme function [3] [5]. However, significant knowledge gaps persist:
Table 2: Structural Variants and Research Status of Key Analogues
Compound Name | CAS | Substituent Pattern | Research Status |
---|---|---|---|
2-(4-Bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | 434303-68-1 | Aryl₁: 4-Br, 2-CH₃; Aryl₂: 3-Cl, 4-CH₃ | Early-stage screening |
2-(4-Bromo-2-methylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide | 434305-75-6 | Aryl₁: 4-Br, 2-CH₃; Aryl₂: 4-Cl, 2-CH₃ | Commercial availability [6] |
2-Bromo-N-(3-chloro-4-methylphenyl)acetamide | 349120-90-7 | -- (Synthetic intermediate) | Key precursor [2] [9] |
Future studies require systematic in vitro profiling against cancer targets (e.g., PI3K/mTOR pathways implicated in related acetamides [5]) and granular SAR to elucidate how halogen and methyl group positioning influences bioactivity.
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7